3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The starting materials often include substituted phenyl hydrazines and carboxylic acids, which undergo cyclization in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-5-((5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL)THIO)METHYL-1,2,4-OXADIAZOLE
- 2-AMINO-1,3,4-OXADIAZOLE DERIVATIVES
Uniqueness
3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the difluorobenzoyl moiety, enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-N-[2-[(2,6-difluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N4O4/c1-29-14-6-5-10(20)9-11(14)16-25-19(30-26-16)18(28)24-8-7-23-17(27)15-12(21)3-2-4-13(15)22/h2-6,9H,7-8H2,1H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPDLRNFIMFNTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C(=O)NCCNC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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